Glycyl-L-serine

CAS No.: 7361-43-5

Cat. No.: VC2311504

Molecular Formula: C5H10N2O4

Molecular Weight: 162.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7361-43-5 |

|---|---|

| Molecular Formula | C5H10N2O4 |

| Molecular Weight | 162.14 g/mol |

| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid |

| Standard InChI | InChI=1S/C5H10N2O4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2,6H2,(H,7,9)(H,10,11)/t3-/m0/s1 |

| Standard InChI Key | BCCRXDTUTZHDEU-VKHMYHEASA-N |

| Isomeric SMILES | C([C@@H](C(=O)O)NC(=O)CN)O |

| SMILES | C(C(C(=O)O)NC(=O)CN)O |

| Canonical SMILES | C(C(C(=O)O)NC(=O)CN)O |

Introduction

Chemical and Physical Properties

Molecular Structure and Basic Properties

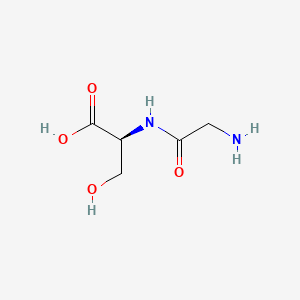

Glycyl-L-serine possesses a well-defined chemical structure characterized by specific molecular attributes that determine its behavior in biological and chemical systems. The molecule features the characteristic peptide bond connecting glycine and L-serine residues.

| Property | Value |

|---|---|

| Molecular Formula | C5H10N2O4 |

| Molecular Weight | 162.14 g/mol |

| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid |

| Physical State | Solid at room temperature |

| Functional Groups | Carboxylic acid, hydroxyl, amide, amine |

The molecular structure of Glycyl-L-serine includes several important functional groups, including a primary amine (from glycine), a hydroxyl group (from serine's side chain), an amide linkage (the peptide bond), and a carboxylic acid group .

Chemical Identifiers and Nomenclature

Glycyl-L-serine is registered with various chemical identifiers across different databases, facilitating its identification and reference in scientific literature and databases.

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 7361-43-5 |

| PubChem CID | 73086 |

| ChEBI ID | CHEBI:73516 |

| ChEMBL ID | CHEMBL90973 |

| European Community (EC) Number | 230-901-6 |

| DSSTox Substance ID | DTXSID501315712 |

| IUPAC Standard InChIKey | BCCRXDTUTZHDEU-GSVOUGTGSA-N |

The compound is also known by various synonyms in scientific literature, including N-Glycyl-L-serine, Gly-Ser-OH, L-Serine, glycyl-, and Glycineserine, reflecting its representation across different chemical nomenclature systems .

Biochemical Role and Function

Metabolic Significance

Glycyl-L-serine functions as a metabolite in various biological systems, participating in biochemical pathways related to protein metabolism and amino acid utilization. Its presence has been documented in Trypanosoma brucei, a parasitic protozoan, suggesting potential roles in parasite metabolism . The compound's involvement in specific metabolic pathways remains an area of ongoing research, with implications for understanding both normal physiological processes and pathological conditions.

Role in Bacterial Systems

Research has identified bacterial serine dipeptide lipids structurally related to Glycyl-L-serine that promote inflammatory processes. These compounds have been detected in human tissues associated with periodontal disease and atherosclerosis, suggesting potential roles in disease pathogenesis . The structural similarity between these bacterial lipids and Glycyl-L-serine has made the latter an important model compound for understanding these disease-associated molecules.

Chemical Reactivity and Hydrolysis Mechanisms

Spontaneous Hydrolysis

One of the most significant aspects of Glycyl-L-serine's chemistry is its susceptibility to spontaneous hydrolysis through a mechanism involving an N→O acyl shift at the serine residue. This process represents a fundamental model for understanding protein self-cleavage mechanisms occurring at serine residues.

Detailed studies have elucidated the mechanism of this hydrolysis, which proceeds through a rate-determining transition state where the serine carboxylate group (COO−) acts as a general base, accepting a proton from the attacking hydroxyl function. This results in oxyoxazolidine ring closure, which ultimately leads to peptide bond cleavage .

The activation energy for this process has been determined through both theoretical calculations and experimental measurements:

| Method | Activation Energy (kcal/mol) |

|---|---|

| DFT and ab initio calculations | 29.4 |

| Experimental (1H NMR measurements) | 29.4 |

The remarkable agreement between theoretical and experimental values validates the proposed mechanism and strengthens understanding of similar processes in protein systems .

Thermochemical Properties

Thermochemical studies on Glycyl-L-serine have provided insights into its reaction energetics, particularly in relation to ion clustering reactions. The free energy of reaction for the formation of a sodium ion-Glycyl-L-serine complex (Na+ + C5H10N2O4 = (Na+ - C5H10N2O4)) has been determined to be 156 kJ/mol at 0K using the CIDC method . These values provide fundamental thermodynamic parameters that help characterize the compound's chemical behavior and reactivity.

Synthesis and Research Applications

Model for Protein Self-Cleavage Studies

Glycyl-L-serine serves as an invaluable model compound for studying protein self-cleavage mechanisms, particularly those involving serine residues. The mechanistic insights gained from studying this simple dipeptide have broader implications for understanding intrinsically reactive proteins that undergo self-catalyzed reactions initiated by N→O or N→S acyl shifts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume